5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride

Medicinal Chemistry Drug Discovery Physicochemical Properties

5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride (CAS 98591-60-7) is a heterocyclic acyl chloride derivative, specifically a 1,3,4-oxadiazole bearing a phenyl substituent at the 5-position and a reactive carbonyl chloride at the 2-position. It is a solid at ambient temperature with a melting point range of 80–90°C and a molecular weight of 208.6 g/mol.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.6 g/mol
CAS No. 98591-60-7
Cat. No. B1598043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride
CAS98591-60-7
Molecular FormulaC9H5ClN2O2
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(O2)C(=O)Cl
InChIInChI=1S/C9H5ClN2O2/c10-7(13)9-12-11-8(14-9)6-4-2-1-3-5-6/h1-5H
InChIKeyBNBPFMDHCGJSSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride (CAS 98591-60-7): Core Chemical Identity and Procurement Baseline for Research and Industrial Synthesis


5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride (CAS 98591-60-7) is a heterocyclic acyl chloride derivative, specifically a 1,3,4-oxadiazole bearing a phenyl substituent at the 5-position and a reactive carbonyl chloride at the 2-position. It is a solid at ambient temperature with a melting point range of 80–90°C and a molecular weight of 208.6 g/mol . This compound is classified as a corrosive solid (GHS05; H314) , necessitating appropriate handling and storage conditions. It is primarily used as a key intermediate in organic synthesis for the construction of more complex oxadiazole-containing molecules via nucleophilic acyl substitution reactions .

Why 5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride (98591-60-7) Cannot Be Interchanged with Other Oxadiazole Carbonyl Chlorides or Isomers


Substituting 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride with seemingly similar oxadiazole carbonyl chlorides is scientifically unsound due to fundamental differences in regioisomeric properties and substituent effects. Systematic studies demonstrate that 1,3,4-oxadiazole isomers exhibit an order of magnitude lower lipophilicity (log D) and significantly improved metabolic stability, hERG safety, and aqueous solubility compared to their 1,2,4-oxadiazole counterparts [1]. Furthermore, within the 1,3,4-oxadiazole class, the phenyl substituent at the 5-position confers distinct electronic and steric properties that influence downstream reactivity and the physicochemical profile of final derivatives, whereas a methyl analog (e.g., CAS 889131-28-6) will produce compounds with different lipophilicity, size, and biological interactions [2]. Thus, generic interchange without verification compromises both synthetic outcomes and the integrity of structure-activity relationships.

5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride: Head-to-Head and Cross-Study Comparative Evidence for Informed Procurement


Regioisomeric Advantage: Superior Physicochemical and Safety Profile of the 1,3,4-Oxadiazole Core Over 1,2,4-Isomers

A systematic matched-pair analysis of the AstraZeneca compound collection directly compared 1,2,4- and 1,3,4-oxadiazole regioisomers. The 1,3,4-oxadiazole isomer consistently demonstrates an order of magnitude lower lipophilicity (log D) and superior metabolic stability, along with reduced hERG inhibition and enhanced aqueous solubility [1]. While this is a class-level inference for the core, it is a critical differentiator for any derivative built upon 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride compared to analogous 1,2,4-oxadiazole carbonyl chlorides.

Medicinal Chemistry Drug Discovery Physicochemical Properties Lead Optimization

Substituent-Driven Differentiation: Impact of 5-Phenyl vs. 5-Methyl on Physicochemical Properties

Comparison of computed properties between 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride and its direct 5-methyl analog (CAS 889131-28-6) reveals significant differences in molecular descriptors. The phenyl-substituted compound has a higher molecular weight (208.6 vs. 146.5 g/mol) and a predicted LogP of 0.757 for the methyl analog suggests the phenyl compound will be substantially more lipophilic due to the aromatic ring [1]. This difference in size and lipophilicity directly influences the ADME profile and binding characteristics of the final synthesized molecules.

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

Synthetic Utility: Established Protocol for Quantitative Conversion from Carboxylic Acid

A reliable and scalable synthetic protocol exists for the preparation of 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride from the corresponding carboxylic acid (CAS 99066-76-9) using thionyl chloride under reflux for 4 hours, followed by concentration in vacuo and use without further purification . This established method ensures a consistent and high-quality intermediate is available for downstream applications, contrasting with less characterized or more hazardous routes required for some alternative acyl chlorides.

Organic Synthesis Process Chemistry Acyl Chloride Preparation

Physical Form and Purity Specifications for Reproducible Experimental Outcomes

Procurement specifications for 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride (CAS 98591-60-7) from multiple reputable vendors indicate a consistent physical form (solid) and melting point range (80-90°C) . Purity is typically specified at ≥90% or ≥97% . This contrasts with analogs like 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride for which such detailed physical data is often not readily available from commercial sources, potentially leading to variability in experimental conditions and yields.

Chemical Procurement Quality Control Reproducibility

High-Value Application Scenarios for 5-Phenyl-1,3,4-oxadiazole-2-carbonyl chloride in Scientific Research and Industrial Development


Synthesis of Oxadiazole-Containing Drug Candidates with Optimized Lipophilicity and Safety Profiles

Given the class-level advantage of 1,3,4-oxadiazoles in delivering lower log D, improved metabolic stability, and reduced hERG inhibition compared to 1,2,4-isomers [1], 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride serves as a strategic building block for medicinal chemistry programs. It is ideal for synthesizing lead compounds where a balance of potency and favorable ADME properties is critical.

Preparation of Fluorescent Probes and Liquid Scintillation Solutes

The compound's specific reactivity has been demonstrated in the synthesis of 2-(2-fluorenyl)-5-aryl-substituted oxazoles and 1,3,4-oxadiazoles, which were evaluated as primary liquid scintillation solutes [2]. This established application provides a direct precedent for its use in materials science and diagnostic reagent development.

Construction of Targeted Compound Libraries for Structure-Activity Relationship (SAR) Studies

The well-defined physical properties (MW 208.6, mp 80-90°C) and established synthetic protocol from the carboxylic acid make this acyl chloride a reliable, versatile intermediate for generating diverse libraries of amides, esters, and other derivatives. This enables systematic exploration of chemical space around the 5-phenyl-1,3,4-oxadiazole scaffold.

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